molecular formula C15H20N2O2S B2709116 (5-cyclopropylisoxazol-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1795358-12-1

(5-cyclopropylisoxazol-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2709116
CAS No.: 1795358-12-1
M. Wt: 292.4
InChI Key: IGANDHGGXDYQDV-UHFFFAOYSA-N
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Description

(5-cyclopropylisoxazol-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C15H20N2O2S and its molecular weight is 292.4. The purity is usually 95%.
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Biological Activity

The compound (5-cyclopropylisoxazol-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes current research findings on its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Cyclopropyl isoxazole moiety : This component is known for its ability to modulate various biological targets.
  • Bicyclic structure : The (1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane framework contributes to its interaction with biological systems.

The molecular formula of the compound is C14H18N2O2SC_{14}H_{18}N_2O_2S, with a molecular weight of approximately 270.37 g/mol.

Research indicates that this compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. Kinases play crucial roles in regulating cellular functions such as growth, metabolism, and apoptosis. The inhibition of these enzymes can lead to significant therapeutic effects, particularly in cancer treatment.

Key Findings:

  • RET Kinase Inhibition : A related compound identified as a specific RET kinase inhibitor demonstrated significant potency against RET mutants associated with thyroid and lung cancers, suggesting a similar potential for our target compound .
  • Dopamine Transporter (DAT) Inhibition : Compounds with structural similarities have been shown to selectively inhibit DAT, which could have implications for treating neuropsychiatric disorders such as cocaine addiction .

Anticancer Activity

The compound's ability to inhibit RET kinase suggests it may be effective in treating cancers driven by RET mutations. In vitro studies have shown that related compounds effectively suppress the growth of cancer cell lines harboring these mutations.

Neuropharmacological Effects

Given the structural analogies to known DAT inhibitors, this compound could also be explored for its potential in treating conditions like depression or addiction by modulating dopaminergic signaling pathways.

Data Table: Summary of Biological Activities

Activity TypeTargetEffectiveness (IC50)Reference
RET Kinase InhibitionRET Mutants44 nM (wild-type), 252 nM (mutant)
DAT InhibitionDopamine Transporter7-43 nM
General Kinase InhibitionVarious KinasesNot specified

Case Studies

  • RET Mutant Inhibition : A study demonstrated that compounds inhibiting RET showed promising results in reducing tumor growth in cell lines derived from thyroid cancer. The effectiveness was attributed to the selective targeting of mutant RET forms without affecting normal cells .
  • Neuropharmacological Applications : Another study explored the effects of structurally similar compounds on DAT inhibition and found significant potential for developing treatments aimed at cocaine addiction, highlighting the importance of selectivity and potency in therapeutic design .

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-20-12-6-10-4-5-11(7-12)17(10)15(18)13-8-14(19-16-13)9-2-3-9/h8-12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGANDHGGXDYQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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